molecular formula C19H24ClNO B5084681 3-ethyl-2,6-diphenyl-4-piperidinol hydrochloride

3-ethyl-2,6-diphenyl-4-piperidinol hydrochloride

Cat. No. B5084681
M. Wt: 317.9 g/mol
InChI Key: WHVKJQNCYQPTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-2,6-diphenyl-4-piperidinol hydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DPPE or Dipipanone, and it is a derivative of the opioid analgesic drug, pethidine. DPPE has been found to have various biochemical and physiological effects, making it a useful compound in research.

Mechanism of Action

DPPE acts on the opioid receptors in the brain, specifically the mu-opioid receptor. It binds to the receptor and activates it, leading to a decrease in pain perception. DPPE also has an effect on the dopaminergic system, which is involved in reward and addiction. It has been found to increase dopamine release in the brain, which may contribute to its potential use in treating drug addiction.
Biochemical and Physiological Effects
DPPE has been found to have various biochemical and physiological effects. It has been shown to decrease pain perception in animal studies, and it has also been found to have anticonvulsant effects. DPPE has been found to increase dopamine release in the brain, which may contribute to its potential use in treating drug addiction. However, DPPE has also been found to have some negative effects, such as respiratory depression and decreased gastrointestinal motility.

Advantages and Limitations for Lab Experiments

DPPE has several advantages for lab experiments, including its potency as an analgesic drug and its potential use in treating drug addiction and withdrawal symptoms. However, DPPE also has some limitations, such as its potential for respiratory depression and decreased gastrointestinal motility. Additionally, DPPE has a short half-life, which may make it difficult to use in long-term studies.

Future Directions

There are several future directions for research on DPPE. One potential direction is to further study its potential use as an analgesic drug, including its efficacy and safety compared to other opioid analgesics. Additionally, further research could be done on DPPE's potential use in treating drug addiction and withdrawal symptoms. Another potential direction is to study the effect of DPPE on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, research could be done on developing new derivatives of DPPE with improved efficacy and safety profiles.
Conclusion
In conclusion, DPPE is a chemical compound that has gained significant attention in scientific research. It has been found to have various biochemical and physiological effects, making it a useful compound in research. DPPE has potential applications as an analgesic drug and in treating drug addiction and withdrawal symptoms. Further research is needed to fully understand the potential of DPPE and its derivatives.

Synthesis Methods

DPPE is synthesized by reacting 4-phenyl-4-piperidinol with 1-bromo-3-ethyl-2,6-diphenylbenzene in the presence of a palladium catalyst. The reaction yields DPPE as a white crystalline solid, which is then purified by recrystallization.

Scientific Research Applications

DPPE has been used in various scientific research studies, including its potential use as an analgesic drug. It has been found to have a similar potency to morphine in animal studies, but with fewer side effects. DPPE has also been studied for its potential use in treating drug addiction and withdrawal symptoms. Additionally, DPPE has been found to have anticonvulsant effects, making it a potential treatment for epilepsy.

properties

IUPAC Name

3-ethyl-2,6-diphenylpiperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.ClH/c1-2-16-18(21)13-17(14-9-5-3-6-10-14)20-19(16)15-11-7-4-8-12-15;/h3-12,16-21H,2,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVKJQNCYQPTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5655081

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.